Leucine-beta-naphthylamide
Overview
Description
Leucine-beta-naphthylamide is a substrate for leucine aminopeptidase and similar aminopeptidases like aminopeptidase M . It is analyzed by fluorescence analysis or coupled with a coupling reagent like p-dimethylaminocinnamaldehyde to form a colored precipitate .
Molecular Structure Analysis
The empirical formula of Leucine-beta-naphthylamide is C16H20N2O . The molecular weight is 256.34 and 292.80 when it’s in the form of hydrochloride .Physical And Chemical Properties Analysis
Leucine-beta-naphthylamide is a powder . It is insoluble in water , but the hydrochloride form is soluble in water . It should be stored at a temperature of -20°C .Scientific Research Applications
Enzyme Substrate for Leucine Aminopeptidase
Leucine-beta-naphthylamide: is widely used as a substrate for leucine aminopeptidase, an enzyme that catalyzes the removal of amino acids from the N-terminal end of proteins and peptides . This application is crucial in enzymology studies to measure enzyme activity and to understand the role of leucine aminopeptidase in protein metabolism.
Fluorescence Analysis
Due to its fluorescent properties when cleaved, Leucine-beta-naphthylamide is employed in fluorescence analysis. This technique is used to study enzyme kinetics and to detect the presence and activity of leucine aminopeptidase in various biological samples .
Histochemical Procedures
In histochemistry, Leucine-beta-naphthylamide serves as a substrate to visualize the distribution and localization of leucine aminopeptidase within tissues. This application helps in understanding the tissue-specific expression and function of the enzyme .
Biotechnology and Protein Engineering
Researchers use Leucine-beta-naphthylamide in biotechnology and protein engineering to study the specificity and mechanism of action of leucine aminopeptidase. This knowledge is applied in designing enzymes with improved efficiency for industrial applications .
Pharmaceutical Research
In pharmaceutical research, Leucine-beta-naphthylamide is utilized to investigate the role of leucine aminopeptidase in drug metabolism. Understanding how this enzyme interacts with various drug molecules can lead to the development of better therapeutic agents .
Nutritional and Metabolic Studies
Leucine-beta-naphthylamide: is also used in nutritional studies to explore how leucine aminopeptidase affects amino acid absorption and metabolism. This research can provide insights into the nutritional requirements and metabolic pathways in humans and animals .
Mechanism of Action
Target of Action
Leucine-beta-naphthylamide primarily targets aminopeptidases , which are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides . These enzymes play a crucial role in protein degradation and turnover, peptide processing, and regulatory processes .
Mode of Action
Leucine-beta-naphthylamide acts as a substrate for aminopeptidases . When the compound comes into contact with these enzymes, it is hydrolyzed, leading to the release of beta-naphthylamine .
Biochemical Pathways
The hydrolysis of Leucine-beta-naphthylamide by aminopeptidases is a part of the broader protein degradation pathway. This process is essential for maintaining protein homeostasis within cells . The released beta-naphthylamine can be further metabolized or excreted .
Pharmacokinetics
As a substrate for aminopeptidases, it is expected to be metabolized rapidly in environments where these enzymes are present . The compound’s bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion, which are influenced by the specific conditions of the environment.
Result of Action
The hydrolysis of Leucine-beta-naphthylamide by aminopeptidases results in the release of beta-naphthylamine . This reaction can be used to measure the activity of aminopeptidases in various biological samples . Therefore, the compound is often used in biochemical assays to study the function and activity of these enzymes .
Action Environment
The action of Leucine-beta-naphthylamide is influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with aminopeptidases . For instance, the activity of aminopeptidases, and therefore the rate of hydrolysis of the compound, may be affected by changes in pH or temperature . Additionally, the presence of inhibitors or activators of aminopeptidases could also influence the compound’s action .
Safety and Hazards
Leucine-beta-naphthylamide is suspected of causing cancer (Carcinogenicity, Category 2) . It is advised to use personal protective equipment, avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHURRLUBVMKOT-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993920 | |
Record name | (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucine-beta-naphthylamide | |
CAS RN |
732-85-4 | |
Record name | Leucine-β-naphthylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=732-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine-beta-naphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-methyl-N-(2-naphthalenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-4-methyl-N-2-naphthylvaleramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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